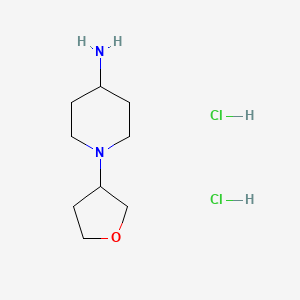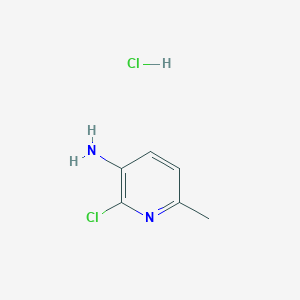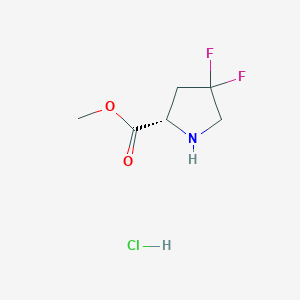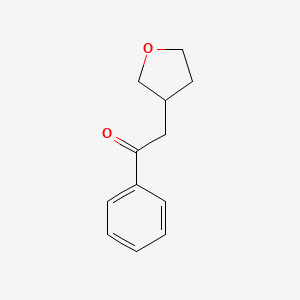
2-(Oxolan-3-yl)-1-phenylethan-1-one
Descripción general
Descripción
2-(Oxolan-3-yl)-1-phenylethan-1-one, also known as ethyl 3-oxo-2-phenylbutanoate, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of compounds known as chalcones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Metal-to-Ligand Charge Transfer in Coordination Compounds
Research on cuprous bis-phenanthroline compounds, which are related in structure and function to the compound of interest, has demonstrated their potential in metal-to-ligand charge transfer (MLCT) applications. These compounds are noted for their long-lived excited states at room temperature, which are essential for various photophysical and photochemical applications, including light-emitting devices, solar energy conversion, and as photostabilizers in different materials (Scaltrito et al., 2000).
Countercurrent Separation of Plant Metabolites
The purification of phenylethanoid glycosides and iridoids, compounds closely related in structure to 2-(Oxolan-3-yl)-1-phenylethan-1-one, has been significantly advanced by countercurrent separation (CCS) technologies. This method offers an efficient alternative to conventional chromatography, minimizing solvent use and maximizing recovery of these biologically active plant metabolites (Luca et al., 2019).
Synthesis and Biological Relevance of Oxazines
The synthesis and applications of 1,2-oxazines and related compounds, which share functional groups and reactivity patterns with 2-(Oxolan-3-yl)-1-phenylethan-1-one, have been extensively reviewed. These compounds are valuable for their electrophilic properties and potential as intermediates in the production of pharmaceuticals and agrochemicals (Sainsbury, 1991).
Sustainable Solvent Applications
2-Methyloxolane (2-MeOx) has been identified as a sustainable, bio-based solvent for the extraction of natural products and food ingredients, demonstrating the relevance of oxolane derivatives in green chemistry. This research underscores the importance of finding environmentally friendly alternatives to conventional solvents for industrial applications (Rapinel et al., 2020).
Analytical Techniques for Pharmaceutical Analysis
The development of sophisticated analytical techniques for the determination of empagliflozin, a compound that includes the oxolan-3-yl moiety, highlights the importance of accurate and reliable methods for pharmaceutical analysis. These techniques ensure the quality control of medications, contributing to safe and effective drug therapy (Danao, 2021).
Propiedades
IUPAC Name |
2-(oxolan-3-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHAJIITHPZLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




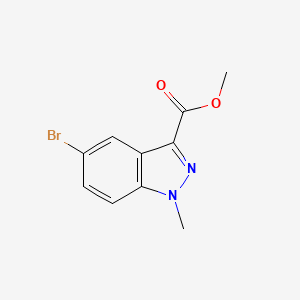


![(2S,3S)-3-[(tert-Butoxycarbonyl)amino]-4-(methoxyamino)-4-oxobutan-2-yl methanesulfonate](/img/structure/B1430923.png)
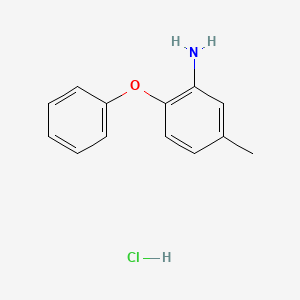
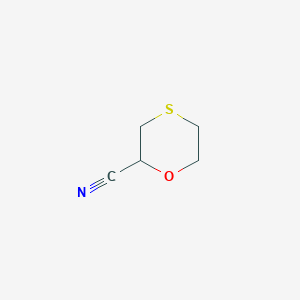
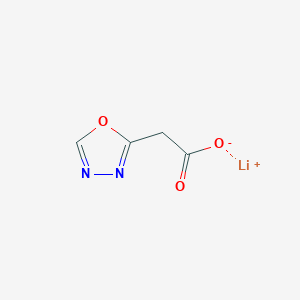
![6-Phenyl-7-azabicyclo[4.2.0]octane](/img/structure/B1430932.png)

